

AZD1283 in Thrombosis Research Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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This technical guide provides a comprehensive overview of **AZD1283**, a potent and selective P2Y₁₂ receptor antagonist, for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines detailed experimental protocols for its evaluation in thrombosis research models.

Core Compound Profile

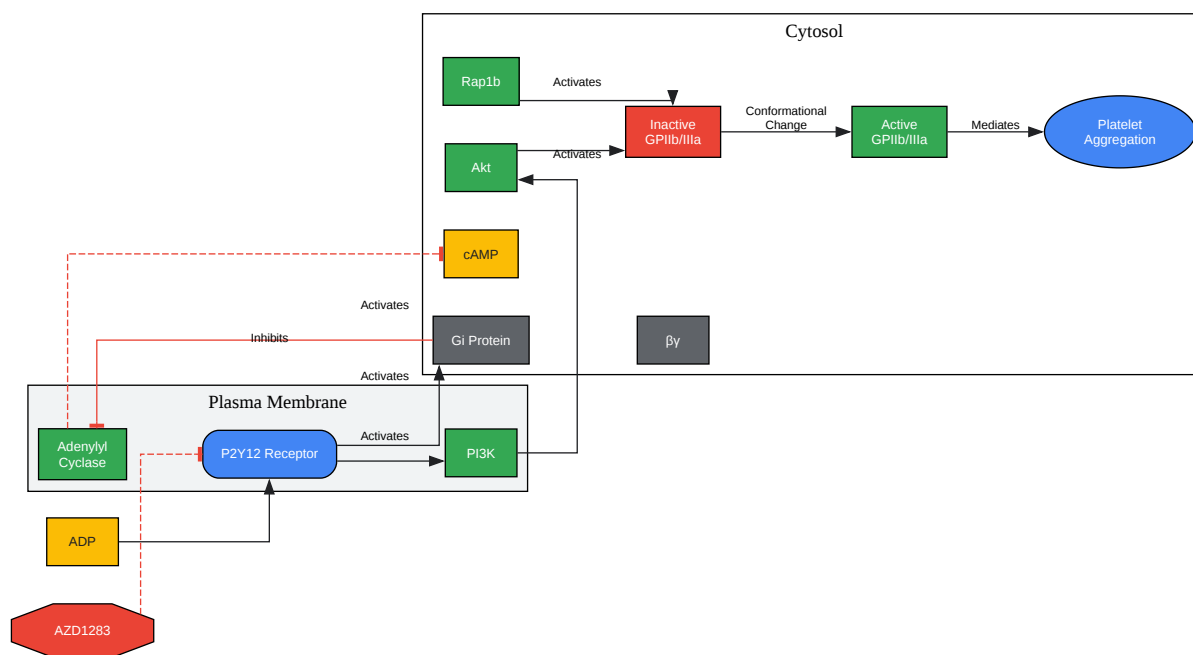
AZD1283 is a reversible, non-thienopyridine antagonist of the P2Y₁₂ receptor, a key player in platelet activation and aggregation. Its investigation in preclinical models has demonstrated significant antithrombotic efficacy.

Mechanism of Action and Signaling Pathway

AZD1283 exerts its antithrombotic effects by selectively inhibiting the P2Y₁₂ receptor on the surface of platelets. The binding of adenosine diphosphate (ADP) to the P2Y₁₂ receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this interaction, **AZD1283** effectively dampens the platelet response to ADP.

The downstream signaling pathway of the P2Y₁₂ receptor is complex and involves multiple effector molecules. Upon ADP binding, the Gi-coupled P2Y₁₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the $\beta\gamma$

subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B). This PI3K/Akt pathway, along with other signaling mediators like Rap1b, ultimately contributes to the conformational change of the glycoprotein IIb/IIIa (α IIb β 3) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.



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P2Y12 Receptor Signaling Pathway and Inhibition by **AZD1283**.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo quantitative data for **AZD1283** gathered from preclinical studies.

Table 1: In Vitro Activity and Metabolic Stability of AZD1283

Parameter	Species/System	Value	Reference
P2Y12 Binding IC50	Human	11 nM	[1]
GTPyS IC50	Human	25 nM	[1]
ADP-induced Platelet Aggregation IC50	Human	3.6 µM	[1]
Metabolic Half-life (T1/2)	Mouse Liver Microsomes	37 min	[2][3]
Metabolic Half-life (T1/2)	Dog Liver Microsomes	201 min	[4]
Metabolic Half-life (T1/2)	Human Liver Microsomes	> 160 min	[2][3]
CYP2C9 Inhibition IC50	Human	6.62 µM	[1]
CYP2C19 Inhibition IC50	Human	0.399 µM	[1]
CYP3A4 (Midazolam substrate) Inhibition IC50	Human	4.28 µM	[1]
CYP3A4 (Testosterone substrate) Inhibition IC50	Human	3.64 µM	[1]

Table 2: In Vivo Efficacy of AZD1283 in Thrombosis Models

Model	Species	Endpoint	Value	Reference
Modified Folts Model	Dog	Antithrombotic EC50	3 µg/(kg·min)	[1]
Modified Folts Model	Dog	Dose for >3-fold increase in bleeding time	33 µg/(kg·min)	[5]
Rat Ferric Chloride Model	Rat	Antithrombotic Efficacy	Potent	[6]

Table 3: Preclinical Pharmacokinetic Parameters of AZD1283

Parameter	Species	Dose	Value	Reference
Cmax	Rat	1 mg/kg, p.o.	25.9 ± 11 ng/mL	[4]
Tmax	Rat	1 mg/kg, p.o.	0.25 h	[4]
T1/2	Rat	1 mg/kg, p.o.	1.68 ± 0.37 h	[4]

Note: A comprehensive and consolidated preclinical pharmacokinetic profile for **AZD1283** across multiple species is not fully available in the public domain. The data presented is based on the available fragmented information.

Experimental Protocols

Detailed methodologies for key in vivo models used to evaluate the antithrombotic and hemostatic effects of **AZD1283** are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.

Objective: To evaluate the ability of **AZD1283** to prevent or delay the formation of an occlusive thrombus in the carotid artery following chemical injury.

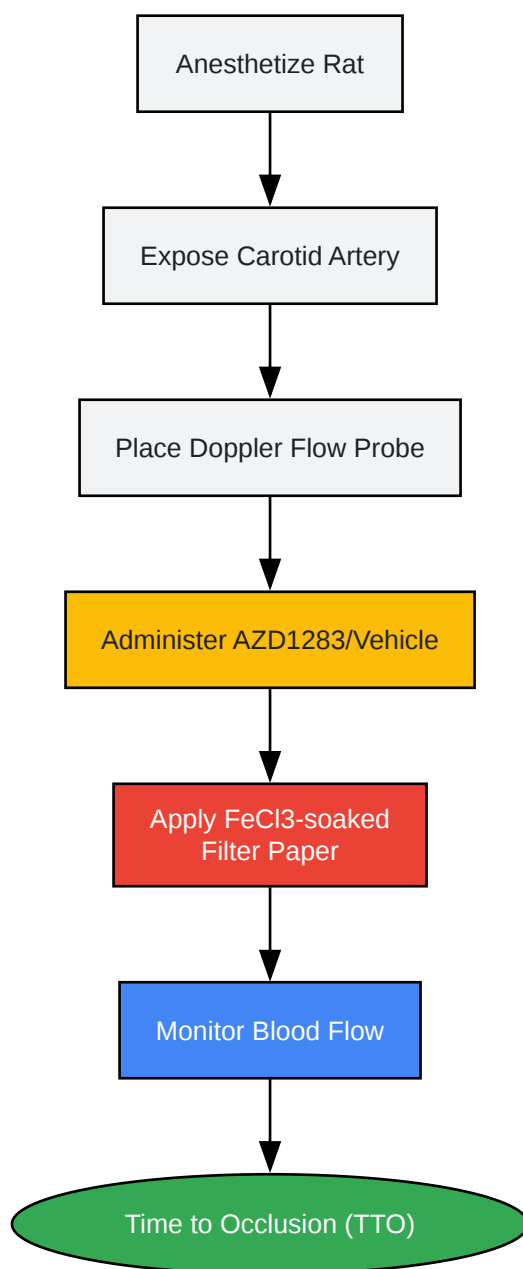
Materials:

- Male Sprague-Dawley rats (250-300 g)
- Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
- Dissecting microscope
- Micro-Doppler flow probe
- Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)
- Filter paper strips (e.g., 1-2 mm wide)
- Surgical instruments (forceps, scissors, vessel clamps)
- **AZD1283** formulation for administration (e.g., oral gavage)

Procedure:

- **Animal Preparation:** Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
- **Surgical Exposure:** Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues and vagus nerve.
- **Flow Probe Placement:** Place a micro-Doppler flow probe around the carotid artery to monitor blood flow continuously.
- **Drug Administration:** Administer **AZD1283** or vehicle control at the desired dose and route (e.g., orally, 1 hour before injury).

- Thrombus Induction:
 - Saturate a small piece of filter paper with the FeCl₃ solution.
 - Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery, downstream of the flow probe.
 - Leave the filter paper in place for a defined period (e.g., 10 minutes).
 - After the application period, remove the filter paper and rinse the area with saline.
- Monitoring and Endpoint:
 - Continuously monitor carotid artery blood flow using the Doppler flow probe.
 - The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., 5 minutes).
 - A cut-off time (e.g., 60 minutes) is typically set, after which the artery is considered patent if occlusion has not occurred.



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Workflow for the Ferric Chloride-Induced Thrombosis Model.

Modified Folts Model of Coronary Artery Thrombosis in Dogs

This model simulates conditions of endothelial injury and stenosis to induce cyclic flow reductions (CFRs) due to recurrent platelet-rich thrombus formation and dislodgement.

Objective: To assess the efficacy of **AZD1283** in preventing or reducing the frequency of CFRs in a stenosed and damaged coronary artery.

Disclaimer: A highly specific, step-by-step protocol for the modified Folts model as applied to **AZD1283** is not fully available in the public domain. The following is a representative protocol based on the general principles of the model.

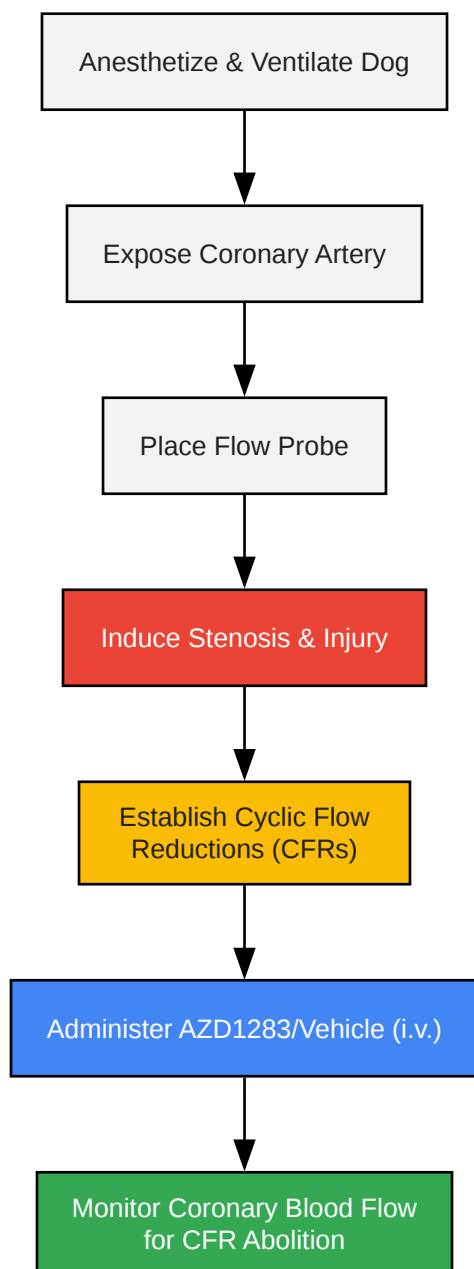
Materials:

- Mongrel dogs of either sex (e.g., 10-15 kg)
- Anesthesia (e.g., sodium pentobarbital) and ventilator
- Surgical instruments for thoracotomy
- Electromagnetic flow probe
- Adjustable plastic constrictor for stenosis
- Arterial forceps for vessel injury
- Physiological monitoring equipment (ECG, blood pressure)
- **AZD1283** for intravenous infusion

Procedure:

- Animal Preparation: Anesthetize, intubate, and ventilate the dog. Monitor vital signs throughout the procedure.
- Surgical Procedure:
 - Perform a left thoracotomy to expose the heart.
 - Isolate a segment of the left anterior descending (LAD) or circumflex (LCX) coronary artery.
 - Place an electromagnetic flow probe around the artery to measure coronary blood flow.

- Induction of Cyclic Flow Reductions (CFRs):
 - Place an adjustable plastic constrictor around the artery, distal to the flow probe, and tighten it to create a critical stenosis (e.g., reducing blood flow by 50-70%).
 - Induce endothelial injury by gently clamping the artery at the site of the stenosis with arterial forceps for a brief period.
 - Observe the coronary blood flow for the development of CFRs, which are characterized by a gradual decline in flow followed by a sudden restoration. A stable pattern of CFRs should be established before drug administration.
- Drug Administration:
 - Once a consistent pattern of CFRs is established, administer **AZD1283** or vehicle as a continuous intravenous infusion.
- Monitoring and Endpoint:
 - Continuously record coronary blood flow.
 - The primary endpoint is the reduction or elimination of CFRs during and after the infusion of **AZD1283**.
 - The dose-response relationship can be determined by administering escalating doses of the compound.



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Workflow for the Modified Folts Model in Dogs.

Rat Tail Bleeding Time Assay

This assay is a common method to assess the potential bleeding risk associated with antiplatelet agents.

Objective: To measure the effect of **AZD1283** on the time to hemostasis following a standardized tail injury in rats.

Materials:

- Male Sprague-Dawley rats (180-220 g)
- Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
- Scalpel or sharp blade
- Water bath or beaker with saline at 37°C
- Stopwatch
- Filter paper
- **AZD1283** formulation for administration

Procedure:

- Animal Preparation and Drug Administration: Administer **AZD1283** or vehicle control at the desired dose and route (e.g., orally, 1 hour before the procedure).
- Anesthesia: Anesthetize the rat.
- Tail Transection:
 - Immerse the rat's tail in the 37°C saline for a few minutes to standardize temperature and promote blood flow.
 - Make a standardized transverse cut of the tail tip (e.g., 3 mm from the end) with a sharp scalpel.
- Bleeding Time Measurement:
 - Immediately after transection, immerse the tail back into the 37°C saline.
 - Start the stopwatch.

- Observe for the cessation of bleeding. The bleeding time is defined as the time from the tail transection until bleeding stops for a continuous period (e.g., 30 seconds).
- Gently blot the tail with filter paper every 15-30 seconds to check for re-bleeding, being careful not to dislodge the forming clot.
- A maximum cut-off time (e.g., 20 minutes) is typically used, and if bleeding persists beyond this time, it is recorded as the cut-off time.

Conclusion

AZD1283 is a potent P2Y₁₂ receptor antagonist with demonstrated antithrombotic effects in preclinical models of thrombosis. This technical guide provides a foundational understanding of its mechanism of action, key quantitative data, and detailed experimental protocols to aid in the design and interpretation of future research in the field of thrombosis and hemostasis. Further investigation into its complete pharmacokinetic and pharmacodynamic profile will be crucial for its potential clinical development.

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